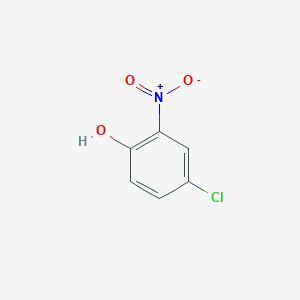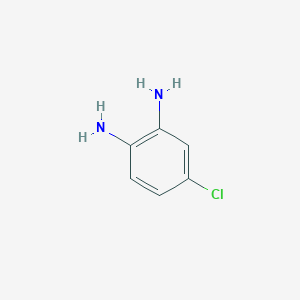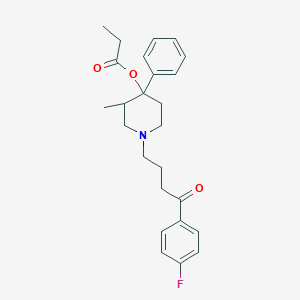
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. FPPP has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. In
作用机制
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions. 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine's mechanism of action involves the activation of these receptors, leading to the inhibition of pain signals and the release of dopamine in the brain.
生化和生理效应
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine also has potent analgesic properties, making it effective in the treatment of pain. Additionally, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioids on the central nervous system in a controlled and precise manner. However, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been found to have a number of limitations, including its potential for abuse and addiction. Additionally, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.
未来方向
There are a number of potential future directions for the study of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine. One area of interest is the development of new pain medications based on 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine's analgesic properties. Additionally, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine's effects on dopamine levels in the brain make it a potential candidate for the treatment of depression and other mood disorders. Finally, further research is needed to better understand the potential risks and benefits of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, particularly with regard to its potential for abuse and addiction.
In conclusion, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent analgesic and anticonvulsant properties make it a potential candidate for the development of new pain medications, while its effects on dopamine levels in the brain make it a potential candidate for the treatment of mood disorders. However, further research is needed to better understand the potential risks and benefits of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, particularly with regard to its potential for abuse and addiction.
合成方法
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine can be synthesized by the reaction of 4-fluorobenzoyl chloride with 3-(1-piperidinyl)propanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with propionyl chloride and methyl iodide to obtain 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine. The synthesis of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been widely used in scientific research to study its effects on the central nervous system. It has been found to have potent analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain medications. 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
属性
CAS 编号 |
130549-78-9 |
|---|---|
产品名称 |
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine |
分子式 |
C25H30FNO3 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C25H30FNO3/c1-3-24(29)30-25(21-8-5-4-6-9-21)15-17-27(18-19(25)2)16-7-10-23(28)20-11-13-22(26)14-12-20/h4-6,8-9,11-14,19H,3,7,10,15-18H2,1-2H3 |
InChI 键 |
REXOMGWVBIKJKZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
规范 SMILES |
CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
同义词 |
1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine 1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, (3R,4S)-isomer FPMPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



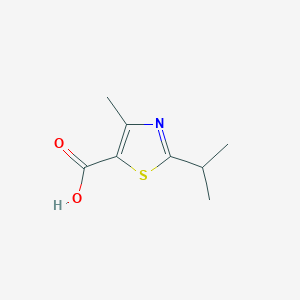

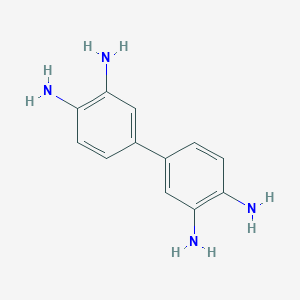
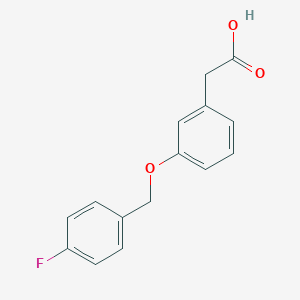
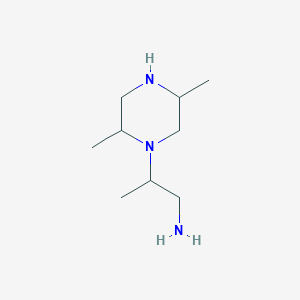

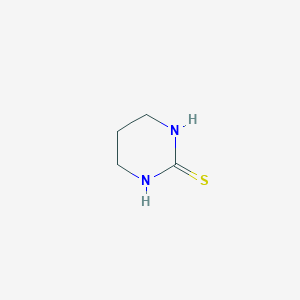
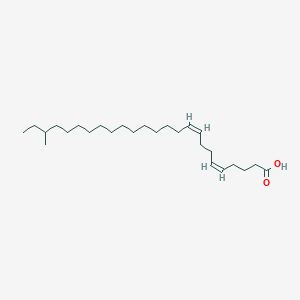
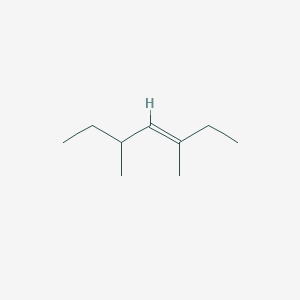
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)


